molecular formula C17H15N3O2S B4612706 4-[3-mercapto-5-(2-phenylethyl)-4H-1,2,4-triazol-4-yl]benzoic acid

4-[3-mercapto-5-(2-phenylethyl)-4H-1,2,4-triazol-4-yl]benzoic acid

Cat. No.: B4612706
M. Wt: 325.4 g/mol
InChI Key: VVUROZMFUQKTBA-UHFFFAOYSA-N
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Description

4-[3-mercapto-5-(2-phenylethyl)-4H-1,2,4-triazol-4-yl]benzoic acid is a useful research compound. Its molecular formula is C17H15N3O2S and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.08849790 g/mol and the complexity rating of the compound is 480. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Applications

A significant body of research on 1,2,4-triazole derivatives, including those related to "4-[3-mercapto-5-(2-phenylethyl)-4H-1,2,4-triazol-4-yl]benzoic acid," focuses on their synthesis for antimicrobial applications. For instance, Upmanyu et al. (2012) detailed the synthesis of 4-(substituted) ethanoylamino-3-mercapto-5-(4-substituted) phenyl-1,2,4-triazoles, starting from various 4-substituted benzoic acids. These compounds displayed moderate to good antibacterial and antifungal activities against a range of pathogens, highlighting the potential of triazole derivatives in developing novel antimicrobial agents (Upmanyu, Kumar, Shah, & Mishra, 2012).

Structural Characterization and Complex Formation

Research into the structural aspects and complex formation capabilities of 1,2,4-triazole derivatives also provides insights into their potential applications. Steinhauser et al. (2005) investigated complex formation of derivatives similar to "this compound" with Fe(III) and Fe(II), exploring their stability and redox properties. Such studies are crucial for understanding the roles these compounds could play in biological systems and their potential therapeutic applications, especially in treating conditions related to metal ion imbalances (Steinhauser, Heinz, Bartholomä, Weyhermüller, Nick, & Hegetschweiler, 2005).

Antifungal and Antiviral Activity

The antifungal and antiviral potential of 1,2,4-triazole derivatives is another area of significant interest. Singh and Vedi (2014) synthesized novel triazolylindole derivatives, including those related to the chemical structure , and evaluated them for antifungal activity. Their research expands the understanding of the biological activities of triazole derivatives and supports the exploration of these compounds as potential antifungal agents (Singh & Vedi, 2014).

Properties

IUPAC Name

4-[3-(2-phenylethyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c21-16(22)13-7-9-14(10-8-13)20-15(18-19-17(20)23)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUROZMFUQKTBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NNC(=S)N2C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[3-mercapto-5-(2-phenylethyl)-4H-1,2,4-triazol-4-yl]benzoic acid
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4-[3-mercapto-5-(2-phenylethyl)-4H-1,2,4-triazol-4-yl]benzoic acid
Reactant of Route 3
4-[3-mercapto-5-(2-phenylethyl)-4H-1,2,4-triazol-4-yl]benzoic acid
Reactant of Route 4
4-[3-mercapto-5-(2-phenylethyl)-4H-1,2,4-triazol-4-yl]benzoic acid
Reactant of Route 5
4-[3-mercapto-5-(2-phenylethyl)-4H-1,2,4-triazol-4-yl]benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.